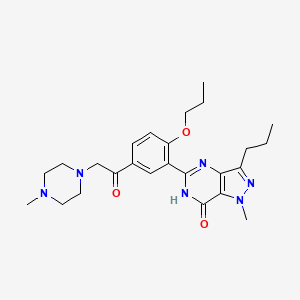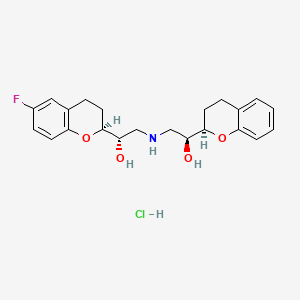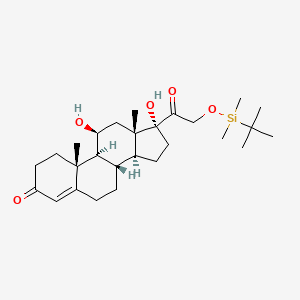
17-O-tert-Butyldimethylsilyl-11-hydrocortisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-O-tert-Butyldimethylsilyl-11-hydrocortisone is a synthetic derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used as an intermediate in the synthesis of other corticosteroids and related compounds . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 17-O position, which enhances its stability and facilitates its use in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-tert-Butyldimethylsilyl-11-hydrocortisone typically involves the protection of the hydroxyl group at the 17-O position of hydrocortisone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product . Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress of the reaction and the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
17-O-tert-Butyldimethylsilyl-11-hydrocortisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
17-O-tert-Butyldimethylsilyl-11-hydrocortisone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 17-O-tert-Butyldimethylsilyl-11-hydrocortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the inflammatory response, immune function, and metabolism . The TBDMS group enhances the stability of the compound, allowing for more controlled and prolonged effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocortisone: The parent compound, widely used in medicine for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another corticosteroid with similar applications but different pharmacokinetic properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness
17-O-tert-Butyldimethylsilyl-11-hydrocortisone is unique due to the presence of the TBDMS protecting group, which enhances its stability and facilitates its use in various synthetic and research applications . This makes it a valuable intermediate in the synthesis of other corticosteroids and related compounds .
Eigenschaften
Molekularformel |
C27H44O5Si |
|---|---|
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h14,19-21,23,29,31H,8-13,15-16H2,1-7H3/t19-,20-,21-,23+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
SATPXNWCXPQIRE-KJKDQFDUSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


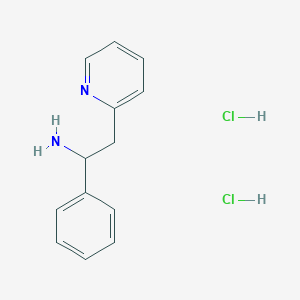
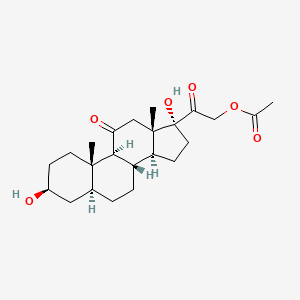
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)
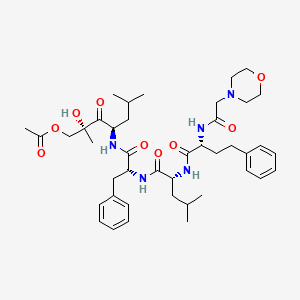
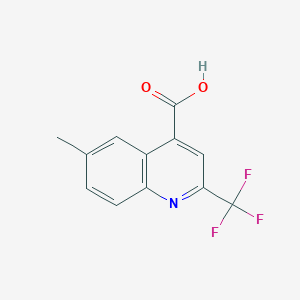

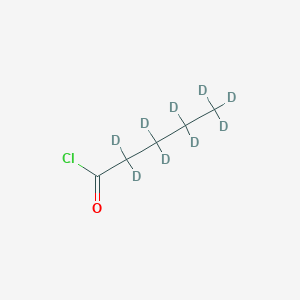
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
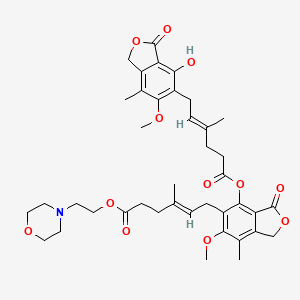
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
